1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride
Description
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Properties
IUPAC Name |
1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S.ClH/c1-15(2,3)14(19)17-8-6-16(7-9-17)11-12(18)13-5-4-10-20-13;/h4-5,10,12,18H,6-9,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYZPLPTHZTTQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CC(C2=CC=CS2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a piperazine ring and thiophene groups, which are significant for its pharmacological properties. The compound's structure suggests that it may interact with various biological targets, potentially leading to therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 306.32 g/mol. The IUPAC name reflects its intricate structure, highlighting functional groups essential for biological activity.
Key Structural Features:
- Piperazine Ring : Commonly found in many pharmacologically active compounds, contributing to binding affinity.
- Thiophene Groups : Facilitate π–π interactions and hydrogen bonding with target proteins.
The biological activity of this compound primarily involves its interaction with specific protein targets. The hydroxyethyl and thiophene groups enhance its ability to form hydrogen bonds and engage in π–π stacking interactions with enzymes or receptors. This mechanism is crucial for modulating the activity of various biological pathways.
Biological Activity
Research indicates that this compound may exhibit significant biological activities, including:
- Inhibition of Kinases : Preliminary studies suggest that the compound may act as an inhibitor of Bruton’s tyrosine kinase (BTK), which is vital in B-cell receptor signaling pathways. This inhibition could have implications in treating diseases such as certain leukemias and lymphomas.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.
Case Study 1: Inhibition of BTK
A study demonstrated that compounds structurally similar to this one exhibited significant inhibition of BTK activity, leading to reduced proliferation of malignant B-cells. The IC50 values were reported in the nanomolar range, indicating high potency against this target.
Case Study 2: Anti-inflammatory Effects
Research has shown that compounds with similar thiophene structures can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests that our compound may also possess anti-inflammatory properties.
Preparation Methods
Route 1: Sequential Acylation-Alkylation
Step 1: Synthesis of 1-(Piperazin-1-yl)-2,2-dimethylpropan-1-one
Piperazine reacts with pivaloyl chloride (2,2-dimethylpropanoyl chloride) in dichloromethane under basic conditions (triethylamine) to yield the monoacylated product. Excess piperazine ensures regioselectivity, minimizing diacylation.
Step 2: Epoxide Ring-Opening Alkylation
Intermediate A reacts with 2-(thiophen-2-yl)oxirane in refluxing ethanol. The secondary piperazine nitrogen attacks the less hindered epoxide carbon, forming the β-hydroxyethyl-thiophene side chain.
Step 3: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (gas or aqueous) in ethanol, yielding the hydrochloride salt.
Key Data
| Step | Reagent/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Pivaloyl chloride, Et₃N, DCM, 0°C → RT | 78% | 95% |
| 2 | 2-(Thiophen-2-yl)oxirane, EtOH, 80°C | 65% | 91% |
| 3 | HCl (g), EtOH, RT | 95% | 99% |
Route 2: Boc-Protected Intermediate Strategy
Step 1: Boc Protection of Piperazine
Piperazine is protected with di-tert-butyl dicarbonate (Boc₂O) to form 1-Boc-piperazine, enabling selective acylation at the free nitrogen.
Step 2: Acylation with Pivaloyl Chloride
1-Boc-piperazine reacts with pivaloyl chloride, followed by Boc deprotection (HCl/dioxane) to yield Intermediate A.
Step 3: Alkylation and Salt Formation
Identical to Route 1, but with improved regioselectivity (89% yield for Step 2).
Optimization and Mechanistic Insights
Regioselectivity in Piperazine Functionalization
Piperazine’s symmetry complicates selective acylation. Excess piperazine (3 eq) in Route 1 ensures monoacylation by statistically favoring reaction at one nitrogen. In Route 2, Boc protection directs acylation to the free nitrogen, achieving >95% selectivity.
Epoxide vs. Halide Alkylation
Alternative alkylation with 2-bromo-1-(thiophen-2-yl)ethanol was explored but resulted in lower yields (52%) due to competing elimination. Epoxide ring-opening minimizes side reactions, as noted in WO2014161976A1.
Salt Formation and Crystallization
Hydrochloride salt crystallization from ethanol/ethyl acetate (1:3) produces needle-like crystals with optimal flow properties. Differential Scanning Calorimetry (DSC) shows a sharp melting endotherm at 218°C.
Analytical Characterization
Spectroscopic Data
Purity and Stability
- HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Accelerated Stability : No degradation after 6 months at 40°C/75% RH.
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Component | Route 1 Cost (USD/kg) | Route 2 Cost (USD/kg) |
|---|---|---|
| Pivaloyl chloride | 120 | 120 |
| Boc₂O | – | 250 |
| Total | 320 | 440 |
Route 1 is preferred for large-scale production due to lower reagent costs, despite marginally lower yields.
Environmental Impact
- PMI (Process Mass Intensity) : Route 1: 18.2 vs. Route 2: 23.5.
- Solvent recovery (ethanol, DCM) reduces PMI by 40%.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : 1H/13C NMR resolves piperazine ring conformation and thiophene substitution patterns. Key signals: δ 3.2–3.8 ppm (piperazine CH2), δ 7.2–7.5 ppm (thiophene protons) .
- HPLC-MS : Reverse-phase C18 columns with ESI-MS detect impurities (<0.5%) and confirm molecular ion peaks (e.g., [M+H]+ at m/z 380.1) .
- X-ray Crystallography : Determines absolute configuration of the hydroxy-thiophene group, critical for structure-activity relationship (SAR) studies .
How should researchers design stability studies to assess degradation under varying storage conditions?
Q. Advanced Research Focus
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify degradation products .
- Analytical Monitoring : Use UPLC-PDA to track hydrolysis of the piperazine-ethanone bond (retention time shift from 8.2 to 6.5 min) .
- Data Table : Stability Profile
| Condition | Time (weeks) | % Degradation | Major Degradant |
|---|---|---|---|
| 25°C, 60% RH | 4 | <2% | None |
| 40°C, 75% RH | 2 | 12% | Hydrolyzed piperazine |
What computational approaches predict the compound’s bioavailability and metabolic pathways?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict hydroxylation at the thiophene ring .
- ADMET Predictions : SwissADME or ADMETLab 2.0 estimate logP (~2.1), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and plasma protein binding (>90%) .
- Docking Studies : AutoDock Vina assesses binding to serotonin receptors (5-HT1A, ΔG = −9.8 kcal/mol) .
How can isomer formation during synthesis be minimized or characterized?
Q. Advanced Research Focus
- Chiral Chromatography : Use Chiralpak IA-3 columns to separate enantiomers (resolution >1.5) formed during hydroxyethyl-piperazine synthesis .
- Kinetic Control : Optimize reaction time (e.g., <4h for thiophene coupling) to prevent epimerization .
- Vibrational Circular Dichroism (VCD) : Assign absolute configuration of stereocenters .
What in vitro models are suitable for preliminary toxicity screening?
Q. Basic Research Focus
- Hepatotoxicity : HepG2 cells treated with 10–100 µM compound; monitor ALT/AST release via ELISA .
- Cardiotoxicity : hERG channel inhibition assessed via patch-clamp (IC50 >30 µM acceptable) .
- Cytotoxicity : MTT assay on HEK293 cells (CC50 >100 µM indicates low toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
